Anileridine is classified as a narcotic analgesic and is recognized under various names, including Leritine and ethyl 1-(2-(4-aminophenyl)ethyl)-4-phenyl-4-piperidinecarboxylate. Its chemical formula is , with a molar mass of approximately 352.47 g/mol . The compound functions as an agonist at the mu-opioid receptor, which plays a crucial role in its analgesic properties .
The synthesis of anileridine has been described through various methods. A notable approach involves a two-step reaction process:
This synthesis method emphasizes high efficiency and reduced production costs compared to previous methodologies that required expensive catalysts and multi-step processes.
Anileridine's molecular structure features a piperidine ring substituted with an ethyl group and a para-aminophenyl group. The structural formula can be represented as:
Anileridine participates in several chemical reactions typical of opioid compounds. These include:
Anileridine exerts its analgesic effects primarily through agonism at the mu-opioid receptors located in the central nervous system. Upon binding to these receptors, it mimics the action of endogenous opioids, leading to:
The onset of action occurs within 15 minutes post-administration, with effects lasting approximately 2–3 hours .
Anileridine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | 275-277 °C |
Solubility | 0.0124 mg/mL |
LogP (partition coefficient) | 3.7 |
Protein Binding | > 95% |
pKa (strongest basic) | 8.88 |
Polar Surface Area | 55.56 Ų |
These properties indicate that anileridine is relatively lipophilic, which aids in its absorption across biological membranes .
Despite its efficacy, anileridine's use is constrained by its classification as a controlled substance under international law due to the potential for abuse and dependence .
Anileridine hydrochloride emerged as a significant pharmaceutical innovation through the research efforts of Merck & Co. during the 1950s. Patented in 1957 under the trade name Leritine, this synthetic analgesic represented a strategic expansion within the piperidine class of pain management agents [1] [6]. The compound was developed through systematic structural modification of existing analgesic scaffolds, specifically targeting enhanced potency and efficacy. Merck's chemists, including Chemerda and Cutler, spearheaded the synthesis and optimization processes, culminating in U.S. Patent 2,897,204 in 1959, which detailed methods for producing substituted piperidines including anileridine [1]. Early pharmacological evaluations demonstrated substantial analgesic activity, with Orahovats et al. (1957) reporting in foundational studies that anileridine exhibited 10-12 times greater potency than pethidine (meperidine) in animal models, alongside notable oral bioavailability and a potentially improved side effect profile [1] [6]. This promising pharmacological profile positioned anileridine as a compelling clinical candidate during an era of intensive opioid development.
Anileridine's molecular design constituted a deliberate and strategic departure from the pethidine framework. Chemists at Merck replaced pethidine's N-methyl group with an N-2-(4-aminophenyl)ethyl moiety, resulting in the systematic chemical name: ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate [1] [2]. This structural alteration proved pivotal, with Elpern et al. (as referenced in the UNODC Bulletin) identifying the N-aralkyl substitution, particularly the p-aminophenethyl group, as a critical determinant of enhanced analgesic potency within the piperidine class [6].
Table 1: Structural Comparison of Pethidine and Anileridine Hydrochloride
Structural Feature | Pethidine | Anileridine Hydrochloride |
---|---|---|
Core Structure | 4-Phenylpiperidine | 4-Phenylpiperidine |
N-Substituent | N-methyl | N-[2-(4-aminophenyl)ethyl] |
Ester Group | Ethyl 4-carboxylate | Ethyl 4-carboxylate |
Aromatic Modification | Phenyl at C4 | Phenyl at C4 + 4-aminophenyl on nitrogen |
Molecular Formula (Free base) | C15H21NO2 | C22H28N2O2 |
Molecular Weight (Free base) | 247.338 g/mol | 352.478 g/mol |
Key Structural Innovation | Baseline structure | N-aminophenethyl substitution |
Research highlighted in the UNODC Bulletin (1957) demonstrated that this N-aralkyl substitution strategy significantly boosted analgesic efficacy. The p-aminophenethyl group optimally engaged with analgesic receptor sites, with elongation of the chain linking the aromatic ring to the piperidine nitrogen (e.g., to three methylenes) or introduction of unsaturation (e.g., cinnamyl derivatives) further modulating activity [6]. The primary aromatic amine within the N-substituent distinguished anileridine from simple phenethyl derivatives and contributed to its unique physicochemical and receptor-binding properties. This modification exemplifies the mid-20th century trend in analgesic rational design – modifying established scaffolds like pethidine to enhance pharmacological performance through targeted structural changes [1] [6].
Anileridine hydrochloride (Leritine) experienced a characteristic arc of pharmaceutical adoption followed by widespread discontinuation:
Table 2: Regulatory Status and Discontinuation Timeline of Anileridine Hydrochloride
Period | Regulatory/Market Event | Jurisdiction/Region | Evidence |
---|---|---|---|
1957-1959 | Patent granted, initial clinical introduction | US (Merck & Co.) | US Patent 2,897,204 [1] |
1960s | Adoption for clinical use, pre-anaesthetic studies | US, Canada, UK, others | Clinical evaluation reports [5] |
1970 | Placed in Schedule II (Controlled Substances Act) | United States | DEA Scheduling [1] |
Pre-2000 | Marketed under brand name Leritine (Tablets, Injection) | Multiple (incl. US, Canada) | Canadian Product Information (DIN 00010014) [4] |
June 2001 | Market authorization cancellation (Leritine Tablets) | Canada | Health Canada Database [4] |
By 2014 | Zero manufacturing quota set | United States | DEA Federal Register Notice [1] |
Present | Not manufactured, Schedule II controlled substance | United States | DEA/UNODC controls [1] |
Present | Discontinued, controlled substance | Canada, EU, most major markets | Discontinued Drug Lists [1] [4] |
The discontinuation stemmed from a confluence of factors, including the emergence of alternative opioids with perceived superior profiles (e.g., longer duration, different side effect spectra), the complexity of its synthesis and cost relative to other analgesics, and potentially the accumulating understanding of risks associated with many potent opioids, although specific safety issues directly causing its withdrawal are not well-documented in the available literature [1] [4]. Its legacy persists primarily in the history of opioid development as an example of rational structural modification of the pethidine core.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: